3-Decyl-2,5-dioxo-4-hydroxy-3-pyrroline
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Overview
Description
Preparation Methods
The synthesis of 3-Decyl-2,5-Dioxo-4-Hydroxy-3-Pyrroline typically involves the reaction of decylamine with maleic anhydride under specific conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
3-Decyl-2,5-Dioxo-4-Hydroxy-3-Pyrroline undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been investigated for its role as an inhibitor of hydroxyacid oxidase 1, an enzyme involved in various metabolic pathways . Additionally, it has industrial applications in the production of polymers and other materials .
Mechanism of Action
The mechanism of action of 3-Decyl-2,5-Dioxo-4-Hydroxy-3-Pyrroline involves its interaction with hydroxyacid oxidase 1 . This enzyme catalyzes the oxidation of glycolate to glyoxylate, a key step in plant photorespiration . The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the metabolic pathway . The molecular targets and pathways involved in its mechanism of action are still under investigation, but it is known to affect various biochemical processes .
Comparison with Similar Compounds
3-Decyl-2,5-Dioxo-4-Hydroxy-3-Pyrroline can be compared with other similar compounds such as 3-Decyl-4-Hydroxy-1H-Pyrrole-2,5-Dione and 3-Decyl-4-Hydroxy-Pyrrole-2,5-Dione . These compounds share a similar core structure but differ in their substituents and functional groups . The uniqueness of this compound lies in its specific decyl substituent and its ability to inhibit hydroxyacid oxidase 1 . This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
80458-70-4 |
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Molecular Formula |
C14H23NO3 |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
3-decyl-4-hydroxypyrrole-2,5-dione |
InChI |
InChI=1S/C14H23NO3/c1-2-3-4-5-6-7-8-9-10-11-12(16)14(18)15-13(11)17/h2-10H2,1H3,(H2,15,16,17,18) |
InChI Key |
LXIDJQZEXUQBGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=C(C(=O)NC1=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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